molecular formula C7H6BrFO B3425949 1-Bromo-3-(fluoromethoxy)benzene CAS No. 496052-50-7

1-Bromo-3-(fluoromethoxy)benzene

Cat. No.: B3425949
CAS No.: 496052-50-7
M. Wt: 205.02 g/mol
InChI Key: SBSXTRYBPMEBNX-UHFFFAOYSA-N
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Description

1-Bromo-3-(fluoromethoxy)benzene is an aromatic compound belonging to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a fluoromethoxy group. This compound is widely used in various fields, including medical, environmental, and industrial research .

Mechanism of Action

Mode of Action

1-Bromo-3-(fluoromethoxy)benzene can participate in various chemical reactions. For instance, it undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can act as an electrophile, reacting with nucleophiles in biological systems.

Pharmacokinetics

The compound’s molecular weight (20503 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(fluoromethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the reaction of 3-(fluoromethoxy)phenol with phosphorus tribromide (PBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(fluoromethoxy)benzene is unique due to the presence of the fluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in the study of enzyme mechanisms .

Properties

IUPAC Name

1-bromo-3-(fluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXTRYBPMEBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496052-50-7
Record name 1-bromo-3-(fluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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